![molecular formula C20H19ClN2 B2420538 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline CAS No. 31576-77-9](/img/structure/B2420538.png)
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” is a molecule that has been studied for its potential beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It is expected to protect against atherosclerosis through the dual inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves the use of biostructure information to modulate the selectivity profile and design potent dual FABP4/5 inhibitors with good selectivity against FABP3 .Molecular Structure Analysis
The molecular structure of “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” has been analyzed in several studies . The compound has been found to form complexes with FABP4 and FABP5, which are proteins involved in lipid binding .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” have been analyzed in some studies . The compound has a molecular formula of C21H19ClN6 and a molar mass of 390.87 . It has a predicted density of 1.349±0.06 g/cm3 and a predicted boiling point of 652.9±65.0 °C .Wissenschaftliche Forschungsanwendungen
Cancer Research and Antitumor Activity
Neurological Disorders and Neuroprotection
Anti-Inflammatory Properties
Metabolic Disorders and Fatty Acid Binding Proteins (FABPs)
Medicinal Chemistry and Drug Design
Synthetic Medicinal Blocks
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are the fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and are involved in the regulation of glucose and lipid homeostasis .
Mode of Action
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline acts by inhibiting FABP4 and FABP5 . This inhibition disrupts the normal functioning of these proteins, leading to changes in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The inhibition of FABP4 and FABP5 by 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline affects the lipid metabolism and glucose homeostasis pathways . The downstream effects of this disruption can lead to beneficial effects on various metabolic parameters such as improved insulin sensitivity and reduced blood glucose levels .
Pharmacokinetics
The pharmacokinetic properties of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are reported to be very good . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline’s action include improved insulin sensitivity and reduced blood glucose levels . These effects are a result of the compound’s inhibition of FABP4 and FABP5, leading to disruptions in lipid metabolism and glucose homeostasis .
Eigenschaften
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-16-9-10-19-18(13-16)17(15-7-3-1-4-8-15)14-20(22-19)23-11-5-2-6-12-23/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECYULGNYIKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.